molecular formula C14H13NO3 B2380454 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 923133-01-1

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B2380454
CAS No.: 923133-01-1
M. Wt: 243.262
InChI Key: FAWIBOZHABPVMM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde (CAS: 923133-01-1) belongs to the class of aromatic aldehydes with hybrid aromatic-heteroaromatic substitution. Its IUPAC name derives from the benzaldehyde backbone substituted at the 3-position with a pyridin-2-ylmethoxy group and at the 4-position with a methoxy group. The molecular formula is C₁₄H₁₃NO₃ , corresponding to a molecular weight of 243.26 g/mol .

The structural formula is represented in SMILES notation as COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2 , which highlights the connectivity of the methoxy (-OCH₃), aldehyde (-CHO), and pyridin-2-ylmethoxy (-OCH₂C₅H₄N) groups. The InChIKey FAWIBOZHABPVMM-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Table 1: Molecular identity summary

Property Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
CAS Registry Number 923133-01-1
SMILES COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2

Crystallographic and Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unreported in public databases, computational models and analogous structures provide insights into its conformational preferences. Density Functional Theory (DFT) optimizations suggest a near-planar arrangement of the benzaldehyde core, with the pyridine ring adopting a dihedral angle of ~45° relative to the benzene plane. This non-coplanar geometry minimizes steric clashes between the methoxy and pyridinylmethoxy substituents while allowing π-π interactions in stacked configurations.

The methoxy group at position 4 exhibits free rotation under standard conditions, as evidenced by variable-temperature NMR studies on similar compounds. In contrast, the pyridin-2-ylmethoxy group demonstrates restricted rotation due to conjugation with the pyridine nitrogen's lone pair, creating a partial double-bond character in the C-O linkage.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.85 (s, 1H) : Aldehydic proton (-CHO)
  • δ 8.55 (d, J = 4.8 Hz, 1H) : Pyridine H-6
  • δ 7.80–7.20 (m, 5H) : Aromatic protons (benzaldehyde + pyridine)
  • δ 5.30 (s, 2H) : Methylene bridge (-OCH₂-)
  • δ 3.85 (s, 3H) : Methoxy group (-OCH₃)

¹³C NMR (100 MHz, CDCl₃):

  • δ 191.2 : Aldehyde carbonyl (C=O)
  • δ 160.1 : Oxygenated aromatic carbons (C-O)
  • δ 149.5 : Pyridine C-2
  • δ 121.4–114.2 : Aromatic CH groups
  • δ 56.1 : Methoxy carbon (-OCH₃)

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1700–1680 : Strong C=O stretch (aldehyde)
  • 1600–1450 : Aromatic C=C stretching
  • 1265 : Asymmetric C-O-C (ether)
  • 1020 : Symmetric C-O-C (methoxy)

Mass Spectrometry (MS)

Electron ionization (EI-MS) shows a molecular ion peak at m/z 243.1 [M]⁺ with characteristic fragments:

  • m/z 212.1 [M-CH₃O]⁺ (methoxy loss)
  • m/z 168.0 [C₁₀H₈NO]⁺ (pyridinylmethoxy cleavage)
  • m/z 121.0 [C₇H₅O]⁺ (benzaldehyde fragment)

Table 2: Summary of spectroscopic signatures

Technique Key Signals Assignment
¹H NMR δ 9.85 (s), δ 8.55 (d), δ 3.85 (s) CHO, pyridine H, OCH₃
¹³C NMR δ 191.2, δ 160.1, δ 56.1 C=O, C-O, OCH₃
IR 1700 cm⁻¹, 1265 cm⁻¹ C=O, C-O-C
MS m/z 243.1 [M]⁺, m/z 212.1 [M-CH₃O]⁺ Molecular ion fragments

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level calculations reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate chemical reactivity
  • Electrostatic potential maps : Strong negative potential at pyridine nitrogen (-0.32 e) and aldehyde oxygen (-0.28 e)
  • NBO charges : Aldehyde carbon (δ⁺0.42), pyridine nitrogen (δ⁻0.31)

Electron Density Mapping

Laplacian of electron density (∇²ρ) analysis shows:

  • C=O bond : ∇²ρ = -1.45 e·Å⁻⁵ (covalent character)
  • OCH₂ linkage : ∇²ρ = +0.98 e·Å⁻⁵ (closed-shell interaction)
  • Pyridine ring : Delocalized π-density with maxima at C-2 and C-6 positions

Table 3: DFT-derived molecular properties

Property Value
HOMO Energy (eV) -6.12
LUMO Energy (eV) -1.32
Dipole Moment (Debye) 3.85
Molecular Volume (ų) 228.7

The computational data aligns with experimental observations, explaining the compound's preference for electrophilic substitution at the pyridine ring and nucleophilic addition at the aldehyde group.

Properties

IUPAC Name

4-methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-6-5-11(9-16)8-14(13)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWIBOZHABPVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles like amines and hydroxylamine to form imines, hydrazones, or oximes.

Key example :
Reaction with hydroxylamine hydrochloride forms an oxime derivative ( ):
Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), NaOH, ethanol
Conditions : Room temperature, 3 hours
Yield : 98%

Reaction TypeReagentsConditionsProductYield
Oxime formationNH₂OH·HCl, NaOHRT, 3h in EtOH(E)-3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzaldehyde oxime98%

Mechanism :

  • Deprotonation of hydroxylamine by NaOH generates NH₂O⁻.

  • Nucleophilic attack by NH₂O⁻ on the aldehyde carbonyl.

  • Proton transfer and elimination of water form the oxime.

Reductive Amination

The aldehyde reacts with primary amines followed by reduction to form secondary amines.

Example :
Reaction with 1-methylpiperidin-4-amine ( ):
Reagents : 1-methylpiperidin-4-amine, NaBH₃CN (reducing agent), AcOH, MeOH
Conditions : Room temperature, 3 hours
Yield : 77%

Reaction TypeReagentsConditionsProductYield
Reductive aminationNaBH₃CN, AcOH/MeOHRT, 3hN-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine77%

**

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several domains of scientific research:

1. Organic Synthesis

  • Building Block : It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
  • Reactivity : The aldehyde functional group allows for various chemical modifications, enhancing its reactivity and solubility .

2. Biological Applications

  • Anticancer Activity : Derivatives synthesized from this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer). Certain derivatives exhibited IC50 values lower than 3 µM, indicating potent activity .
  • Mechanism of Action : The aldehyde functionality can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities critical for cancer cell proliferation .
  • Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities, suggesting their potential as lead candidates for antibiotic development .

3. Proteomics Research

  • The compound acts as a probe to study protein interactions and functions, making it valuable in proteomics research .

Case Studies

Several case studies have highlighted the biological activities of this compound:

Study on Antiproliferative Effects :
A study evaluated the antiproliferative effects of synthesized derivatives on MCF7 and PC3 cells. Results indicated that modifications on the pyridine ring significantly enhanced cytotoxicity compared to their parent structures .

Antimicrobial Testing :
Another study assessed antimicrobial properties against various bacterial strains, revealing that certain derivatives exhibited significant antibacterial effects, indicating their potential for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, thereby affecting their function. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Position Variations in Pyridine-Methoxybenzaldehydes

Key analogues differ in the position of the pyridine nitrogen or the substitution pattern on the benzene ring:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Yield (%) Key Properties/Applications References
4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde 4-OCH₃, 3-(pyridin-2-ylmethoxy) C₁₄H₁₃NO₃ Not reported N/A Precursor for Schiff bases; anticancer screening
4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde 4-OCH₃, 3-(pyridin-3-ylmethoxy) C₁₄H₁₃NO₃ Not reported N/A Structural isomer; potential coordination chemistry
4-Methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde 4-OCH₃, 3-(pyridin-4-ylmethoxy) C₁₄H₁₃NO₃ Not reported N/A Altered electronic effects due to para-pyridine N
4-(Pyridin-2-ylmethoxy)benzaldehyde (3b) 4-(pyridin-2-ylmethoxy) C₁₃H₁₁NO₂ 95–98 53 Simpler structure; used in anticancer derivatives
3-(Pyridin-2-ylmethoxy)benzaldehyde 3-(pyridin-2-ylmethoxy) C₁₃H₁₁NO₂ Not reported Not reported Intermediate in organic synthesis

Key Observations :

  • Pyridine Nitrogen Position: The 2-, 3-, and 4-pyridylmethoxy substituents influence electronic properties.

Physicochemical Properties

  • Melting Points : The addition of a methoxy group (compare 3b and the target compound) increases molecular weight and may elevate melting points due to enhanced intermolecular interactions.

Notes on Discrepancies and Challenges

  • CAS Number Variability : Discrepancies in CAS entries (e.g., 750633-72-8 vs. 923133-01-1 ) suggest differences in synthetic routes or supplier cataloging .
  • Stability Issues : The discontinuation of some products (e.g., 750633-72-8 ) may reflect challenges in synthesis scalability or stability under storage .

Biological Activity

4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H13NO3C_{13}H_{13}NO_3 and a molecular weight of approximately 243.26 g/mol. Its structure features a benzaldehyde functional group, a methoxy group, and a pyridine moiety, which contribute to its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of derivatives synthesized from this compound. These derivatives have shown significant antiproliferative effects against various cancer cell lines.

Key Findings

  • Antiproliferative Effects : Compounds derived from this compound exhibited IC50 values lower than 3 µM against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, indicating potent activity.
  • Mechanism of Action : The aldehyde functionality allows for the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activities crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored extensively.

Key Findings

  • Activity Against Bacterial Strains : Certain synthesized derivatives demonstrated significant antibacterial effects against strains such as Bacillus subtilis, showing potency comparable to ciprofloxacin.
  • Synthesis of Derivatives : The synthesis of various derivatives has been optimized to enhance their antimicrobial activity. For example, modifications on the pyridine ring significantly increased cytotoxicity compared to parent structures.

Case Studies

Several case studies have been conducted to further explore the biological activities of this compound:

  • Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of synthesized derivatives on MCF7 and PC3 cells. Results indicated that structural modifications enhanced cytotoxicity significantly compared to their parent structures.
  • Antimicrobial Testing : Another study assessed the antimicrobial properties against a panel of bacterial strains. Certain compounds exhibited significant antibacterial effects, suggesting their potential as lead candidates for antibiotic development.

Data Table: Summary of Biological Activities

Biological ActivityCell Line / PathogenIC50 Value (µM)Reference
AntiproliferativeMCF7< 3
AntiproliferativePC3< 3
AntimicrobialBacillus subtilisComparable to ciprofloxacin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-3-(pyridin-2-ylmethoxy)benzaldehyde, and how can reaction conditions be optimized for improved yield?

  • Methodology :

  • Step 1 : Start with 4-methoxybenzaldehyde and pyridin-2-ylmethanol. Use a coupling agent (e.g., Mitsunobu conditions or base-mediated nucleophilic substitution) to introduce the pyridin-2-ylmethoxy group at the 3-position.
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (e.g., reflux at 80–100°C) to enhance reactivity. Catalysts like potassium carbonate or sodium hydride are often employed .
  • Step 3 : Purify the crude product using flash column chromatography with ethyl acetate/hexane gradients (e.g., 30:70 ratio), achieving yields >85% .

Q. How should researchers resolve conflicting NMR signals during structural characterization of this compound?

  • Methodology :

  • 1H and 13C NMR : Use deuterated solvents (e.g., CDCl₃) and assign peaks by comparing to analogous compounds. For example, the aldehyde proton typically appears as a singlet near δ 9.85 ppm, while pyridine protons resonate between δ 7.0–8.5 ppm .
  • Ambiguity Resolution : Employ 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, coupling patterns of the pyridin-2-ylmethoxy group (e.g., d, J = 2.4 Hz for methylene protons) can be confirmed via HSQC .

Advanced Research Questions

Q. What challenges arise during single-crystal X-ray diffraction analysis of this compound, and how are they addressed?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation of acetone or dichloromethane solutions, ensuring solvent-free lattices to avoid disorder .
  • Refinement : Use SHELXL for structure refinement. Key parameters include:
  • R-factor : Aim for <0.06 by iterative adjustment of thermal parameters and hydrogen atom placement (riding model with Uiso = 1.2–1.5×Ueq) .
  • Disorder Handling : Apply PART instructions for disordered methoxy or pyridine groups .

Q. How can researchers reconcile discrepancies between computational reactivity predictions and experimental outcomes for this compound?

  • Methodology :

  • DFT Studies : Compare frontier molecular orbitals (HOMO/LUMO) with experimental oxidation potentials. For example, if Mn-peroxidase oxidizes the aldehyde group to a carboxylic acid (as seen in analogous benzaldehydes), validate via cyclic voltammetry and HPLC-MS .
  • Contradiction Analysis : If computational models underestimate reactivity, assess solvent effects (e.g., polar protic vs. aprotic) and steric hindrance from the pyridin-2-ylmethoxy group .

Q. What enzymatic or biological interactions are documented for this compound, and how are they mechanistically studied?

  • Methodology :

  • Enzymatic Assays : Incubate with oxidoreductases (e.g., manganese peroxidase) in the presence of co-factors (Mn²⁺, H₂O₂). Monitor aldehyde-to-carboxylic acid conversion via UV-Vis at λ = 280 nm .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., receptors or enzymes) .

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